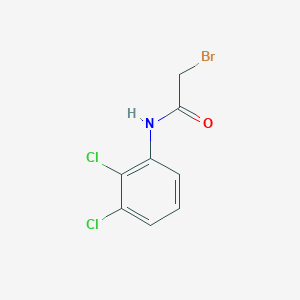

2-bromo-N-(2,3-dichlorophenyl)acetamide

Descripción

BenchChem offers high-quality 2-bromo-N-(2,3-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2,3-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSBEKSZGIWPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279932 | |

| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-91-8 | |

| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349120-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-bromo-N-(2,3-dichlorophenyl)acetamide basic properties

Title: 2-Bromo-N-(2,3-dichlorophenyl)acetamide: A Bifunctional Electrophilic Building Block in Advanced Medicinal Chemistry

Executive Summary

As a Senior Application Scientist overseeing library generation and hit-to-lead optimization, I frequently rely on highly reactive, predictable building blocks to construct diverse chemical spaces. 2-Bromo-N-(2,3-dichlorophenyl)acetamide (CAS: 349120-91-8) is a premier example of such a scaffold. It acts as a bifunctional linker, combining the rigid, sterically defined environment of a 2,3-dichlorophenyl ring with the potent electrophilicity of an alpha-bromoacetamide group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating protocols for its synthesis and downstream application in high-throughput drug discovery.

Physicochemical Profiling & Structural Logic

Before deploying any building block into a high-throughput workflow, we must understand the causality behind its structural design. Why use a bromoacetamide instead of a chloroacetamide or iodoacetamide? The bromine atom provides the optimal balance: it is a superior leaving group compared to chlorine (accelerating reaction rates), yet it is significantly more stable against light and thermal degradation than iodine.

Furthermore, the 2,3-dichloro substitution on the phenyl ring is not merely cosmetic. The electron-withdrawing nature of the halogens decreases the pKa of the amide N-H, reducing its nucleophilicity and preventing unwanted self-condensation. Sterically, the ortho-chloro group restricts the rotation of the amide bond, locking the molecule into a predictable conformation that is highly advantageous for structure-based drug design.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 2-bromo-N-(2,3-dichlorophenyl)acetamide |

| CAS Number | 349120-91-8[1] |

| Molecular Formula | C8H6BrCl2NO[1] |

| Molecular Weight | 282.95 g/mol [1], |

| SMILES String | BrCC(NC1=CC=CC(Cl)=C1Cl)=O[1] |

| Typical Purity (Commercial) | ≥97%[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Mechanistic Reactivity: The Alpha-Bromo Electrophile

The core utility of 2-bromo-N-(2,3-dichlorophenyl)acetamide lies in its susceptibility to bimolecular nucleophilic substitution (SN2) ([2]). The adjacent carbonyl group plays a dual role: it inductively withdraws electron density from the alpha-carbon (increasing its electrophilicity) and provides orbital overlap that stabilizes the SN2 transition state.

When exposed to nucleophiles such as secondary amines, thiols, or phenols, the SN2 trajectory forces the nucleophile to attack precisely 180° opposite the carbon-bromine bond. This predictable reactivity makes it an ideal substrate for generating vast libraries of piperazine, morpholine, or thioether derivatives.

SN2 substitution mechanism of the alpha-bromoacetamide by a generic nucleophile.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation checkpoints. The following procedures detail the synthesis of the core scaffold and its subsequent use in library generation.

Protocol A: Synthesis of 2-Bromo-N-(2,3-dichlorophenyl)acetamide

This protocol utilizes the acylation of 2,3-dichloroaniline with bromoacetyl bromide ([3]).

Causality Check: We utilize Dichloromethane (DCM) as the solvent because it is aprotic and non-nucleophilic, preventing the hydrolysis of the highly reactive bromoacetyl bromide. Triethylamine (TEA) is chosen as the base to neutralize the HBr byproduct, driving the reaction forward.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2,3-dichloroaniline (10.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq). Stir the mixture and cool to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve bromoacetyl bromide (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump to control the exotherm and prevent di-acylation.

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.

-

Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the aniline spot (Rf ~0.6) and the appearance of a new, lower Rf spot validates complete conversion. Self-Correction: If the reaction turns deep red/black, oxidation has occurred; abort and verify argon purity.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL) to neutralize excess acid. Extract the organic layer, wash with brine (30 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (NMR): Analyze the crude product via 1H-NMR. A sharp singlet integrating to 2 protons around 4.0-4.2 ppm confirms the presence of the intact alpha-bromo CH2 group.

Protocol B: High-Throughput Nucleophilic Diversification

Once the core scaffold is synthesized, it can be aliquoted into 96-well plates for parallel SN2 reactions with diverse amines.

Causality Check: Potassium carbonate (K2CO3) is used as the base instead of sodium hydroxide to prevent the base-catalyzed hydrolysis of the amide bond. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates SN2 transition state formation.

Step-by-Step Methodology:

-

Aliquoting: Dispense 2-bromo-N-(2,3-dichlorophenyl)acetamide (0.1 mmol) into each well of a 96-well deep-well plate containing 1 mL of anhydrous MeCN.

-

Reagent Addition: Add finely powdered K2CO3 (0.3 mmol, 3.0 eq) to each well.

-

Diversification: Using an automated liquid handler, dispense a unique secondary amine (0.12 mmol, 1.2 eq) into each respective well.

-

Reaction: Seal the plate and heat to 60 °C on a shaker block for 12 hours.

-

Validation Checkpoint 3 (LC-MS): Sample 5 μL from a control well. The total disappearance of the SN2 precursor mass (m/z ~283) and the appearance of the product mass validates the block's efficiency.

-

Purification: Filter the plate to remove K2CO3 salts, evaporate the solvent via a centrifugal evaporator, and submit the plate for automated preparative HPLC.

High-throughput library generation workflow using the bromoacetamide core.

Conclusion

2-Bromo-N-(2,3-dichlorophenyl)acetamide is far more than a simple chemical catalog entry; it is a meticulously balanced electrophilic engine. By understanding the causality behind its structural features—the steric locking of the dichloro-substitution and the tuned reactivity of the bromoacetamide—scientists can leverage this molecule to rapidly generate robust, high-purity chemical libraries for advanced biological screening.

References

- US Patent 5741926A. "Aniline derivatives having antihyperglycemic activity." Source: google.com/patents.

-

National Institutes of Health (NIH). "The Fascinating Chemistry of α‐Haloamides." Source: nih.gov. URL:[Link]

Sources

A Technical Guide to 2-bromo-N-(2,3-dichlorophenyl)acetamide (CAS No. 349120-91-8): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,3-dichlorophenyl)acetamide, a halogenated aromatic amide of significant interest to the scientific community. Identified by the CAS Number 349120-91-8, this compound serves as a versatile reactive intermediate in synthetic organic chemistry and holds considerable potential as a building block in the design of novel therapeutic agents, particularly in the realm of targeted covalent inhibitors. This document details the compound's physicochemical properties, provides a robust, step-by-step protocol for its synthesis via nucleophilic acyl substitution, and outlines a framework for its analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, it explores the mechanistic basis for its utility in medicinal chemistry and establishes rigorous safety and handling protocols essential for laboratory research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic tool.

Compound Identification and Physicochemical Properties

2-bromo-N-(2,3-dichlorophenyl)acetamide is a synthetically derived organic molecule. Its core structure consists of a 2,3-dichlorophenyl ring connected via an amide linkage to a bromoacetyl group. This combination of a reactive bromoacetyl moiety and a substituted aromatic ring makes it a valuable intermediate for further chemical elaboration.

Caption: Chemical structure of 2-bromo-N-(2,3-dichlorophenyl)acetamide.

Table 1: Physicochemical and Identification Data

| Parameter | Value | Reference(s) |

| CAS Number | 349120-91-8 | [1][2][3] |

| Molecular Formula | C₈H₆BrCl₂NO | [1][2] |

| Molecular Weight | 282.95 g/mol | [1][2] |

| IUPAC Name | 2-bromo-N-(2,3-dichlorophenyl)acetamide | |

| SMILES | BrCC(NC1=CC=CC(Cl)=C1Cl)=O | [1] |

| InChI Key | PBKMKSXLCWBAJQ-UHFFFAOYSA-N | |

| Appearance | Solid (Typical for related compounds) | |

| Purity | ≥97% (Typical commercial grade) | [1] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of 2-bromo-N-(2,3-dichlorophenyl)acetamide is most effectively achieved through a nucleophilic acyl substitution reaction. This standard yet powerful method involves the acylation of a primary amine (2,3-dichloroaniline) with a reactive acyl halide (bromoacetyl bromide or chloride).

Reaction Principle & Workflow

The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The subsequent loss of a proton and a halide ion yields the final amide product.

Caption: General workflow for the synthesis of the title compound.

Causality of Experimental Design

-

Anhydrous Conditions: Bromoacetyl halides are highly reactive towards water. Performing the reaction under a dry, inert atmosphere (e.g., nitrogen) is critical to prevent hydrolysis of the starting material, which would reduce the yield.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) during the dropwise addition of the acyl halide.[4] This is to control the exothermic nature of the reaction and to minimize the formation of potential side products.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of analogous N-aryl bromoacetamides.[4]

-

Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Loading: Dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) within the flask. Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Acyl Halide Addition: Dissolve bromoacetyl bromide (1.05 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes, until the starting aniline spot is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.

Analytical and Quality Control Framework

A multi-pronged analytical approach is required to confirm the identity, purity, and structural integrity of the synthesized 2-bromo-N-(2,3-dichlorophenyl)acetamide.

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard for assessing the purity of non-volatile organic compounds.[5] The method separates the target compound from starting materials, impurities, and byproducts based on polarity.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separating small organic molecules. |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Formic acid ensures good peak shape and is compatible with mass spectrometry.[5] |

| Gradient | 5% B to 95% B over 20 min | A gradient elution ensures the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Aromatic rings exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL |

Spectroscopic Confirmation

Spectroscopic methods provide definitive structural confirmation.

Table 3: Expected Spectroscopic Data

| Technique | Functional Group / Proton Environment | Expected Signal / Chemical Shift (δ) |

| ¹H NMR | Amide N-H | ~8.5-9.5 ppm (broad singlet) |

| Aromatic C-H | ~7.2-7.8 ppm (multiplets, 3H) | |

| Methylene -CH₂-Br | ~4.0-4.2 ppm (singlet, 2H) | |

| ¹³C NMR | Carbonyl C=O | ~165-170 ppm |

| Aromatic C-Cl & C-N | ~120-140 ppm | |

| Aromatic C-H | ~125-130 ppm | |

| Methylene -CH₂-Br | ~28-35 ppm | |

| IR (cm⁻¹) | N-H Stretch | ~3250-3350 (sharp) |

| C=O Stretch (Amide I) | ~1670-1690 (strong) | |

| N-H Bend (Amide II) | ~1520-1550 | |

| C-Cl Stretch | ~700-800 |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. The analysis should reveal an isotopic pattern characteristic of a molecule containing one bromine and two chlorine atoms.

Applications in Medicinal Chemistry and Drug Development

While specific applications for 2-bromo-N-(2,3-dichlorophenyl)acetamide are not extensively documented in public literature, its chemical structure is emblematic of a class of compounds with profound utility in drug discovery.

-

Reactive Intermediate and Synthetic Building Block: The primary role of this compound is as a versatile alkylating agent.[6] The electrophilic methylene carbon adjacent to the bromine atom is susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, enabling the construction of more complex molecular scaffolds common in active pharmaceutical ingredients (APIs).[6]

-

Fragment for Targeted Covalent Inhibitors: The bromoacetamide moiety is a well-established "warhead" for designing targeted covalent inhibitors.[6] This functionality can form a stable, irreversible covalent bond with the thiol group of cysteine residues within the active site of a target protein. This mechanism of irreversible inhibition can lead to enhanced potency and prolonged duration of action. The dichlorophenyl group serves as a core fragment that can be optimized for binding affinity and selectivity within the target's binding pocket.

-

Scaffold for Screening Libraries: As a readily synthesized intermediate, it can be used to generate small libraries of more complex molecules for high-throughput screening. By reacting it with a diverse set of nucleophiles, researchers can quickly produce a range of candidate compounds to test against various biological targets.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related bromoacetamide and chloroaniline compounds dictate a cautious approach.[7][8][9]

Table 4: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Pictogram | Precautionary Statements & Required PPE |

| Acute Toxicity / Irritation |

| Causes skin, eye, and respiratory tract irritation.[7][8][9] Avoid breathing dust. Wash hands thoroughly after handling.[7] PPE: Nitrile gloves, safety goggles with side shields, lab coat. |

| Corrosivity (Precursors) |

| Precursors like bromoacetyl bromide are corrosive and lachrymatory.[4][10] The synthesis must be performed in a certified chemical fume hood. |

Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound and its precursors inside a well-ventilated chemical fume hood.[4][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[1][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

2-bromo-N-(2,3-dichlorophenyl)acetamide (CAS No. 349120-91-8) is a valuable and reactive chemical intermediate. Its straightforward synthesis, combined with the dual functionality of its electrophilic bromoacetyl group and tunable aromatic core, makes it a significant tool for chemists in both academic and industrial research. Its primary utility lies in its capacity to serve as a foundational building block for complex molecular targets and as a promising scaffold for the development of targeted covalent inhibitors in drug discovery programs. Adherence to the rigorous analytical and safety protocols outlined in this guide is essential for its effective and safe utilization.

References

-

PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from [Link]

-

Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-N-(2-CHLOROPHENYL)ACETAMIDE. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Bromo-N-(2,3-dichlorophenyl)acetamide: A Bifunctional Electrophilic Scaffold in Drug Discovery and Chemical Biology

Executive Summary

2-Bromo-N-(2,3-dichlorophenyl)acetamide (CAS: 349120-91-8) is an advanced synthetic intermediate utilized extensively in medicinal chemistry, proteomics, and agrochemical development. Rather than acting as a standalone therapeutic, it functions as a highly reactive "building block." The molecule is characterized by two synergistic moieties: a lipophilic, sterically demanding 2,3-dichlorophenyl ring that drives non-covalent protein pocket recognition, and an α -bromoacetamide warhead that acts as a potent electrophile for irreversible covalent bonding. This whitepaper details its mechanistic rationale, core applications, and the self-validating experimental protocols required to harness its reactivity.

Structural Rationale & Physicochemical Profiling

The utility of 2-bromo-N-(2,3-dichlorophenyl)acetamide stems from the precise interplay between its steric bulk and electronic properties. The 2,3-dichloro substitution pattern exerts a profound steric clash against the acetamide carbonyl, forcing the aromatic ring out of coplanarity with the amide plane. This distinct 3D vector allows the molecule to anchor deeply into hydrophobic pockets of target proteins[1].

Simultaneously, the α -carbon of the bromoacetamide is highly electrophilic. Because bromide is an excellent leaving group,2[2]. This makes the scaffold ideal for targeting buried or less nucleophilic cysteines that fail to react with softer electrophiles.

Table 1: Physicochemical & Structural Profile

| Property | Value / Descriptor | Mechanistic Significance |

| Chemical Formula | C₈H₆BrCl₂NO | Provides a distinct isotopic signature (Br₁Cl₂) for mass spectrometry validation. |

| Molecular Weight | 282.95 g/mol | Low MW allows for downstream structural elaboration without exceeding Lipinski's limits. |

| Electrophilic Warhead | α -Bromoacetamide | Undergoes rapid Sₙ2 nucleophilic attack; essential for targeting catalytic cysteines. |

| Aromatic Substitution | 2,3-Dichloro | Enhances lipophilicity (LogP) and dictates orthogonal amide conformation via steric hindrance. |

Core Applications in Chemical Biology

Targeted Covalent Inhibitors (TCIs)

In modern drug discovery, bromoacetamides are frequently incorporated as "warheads" to design covalent inhibitors that form permanent thioether bonds with catalytic cysteine residues[2]. The 2,3-dichlorophenyl moiety acts as the affinity driver, binding non-covalently to the target (e.g., kinases or metabolic enzymes like FBPase) and placing the bromoacetamide in optimal proximity to the target cysteine. This proximity effect dramatically lowers the activation energy for the Sₙ2 reaction, 3[3].

Figure 1: Mechanism of target cysteine alkylation by the bromoacetamide warhead.

Combinatorial Library Synthesis

Beyond covalent inhibition, this molecule is a premier scaffold for high-throughput library synthesis. The α -bromide can be readily displaced by diverse secondary amines (e.g., piperidines, piperazines) via Sₙ2 reactions. The resulting N-alkyl-N-(2,3-dichlorophenyl)acetamides are privileged pharmacophores frequently found in Transient Receptor Potential (TRP) channel modulators and G-protein coupled receptor (GPCR) antagonists.

Agrochemical Development

Halogenated anilines and their acetamide derivatives are critical precursors in the agricultural sector.1[1]. Specifically, α -haloacetamides act as potent inhibitors of very-long-chain fatty acid (VLCFA) elongases in plants, making this compound a direct precursor for pre-emergent herbicidal screening.

Figure 2: Divergent synthetic workflow utilizing the intermediate for library generation.

Comparative Warhead Kinetics

When designing covalent modifiers, the choice of the electrophile dictates the balance between reactivity and off-target toxicity.4[4].

Table 2: Electrophilic Warhead Comparison

| Warhead Type | Relative Reactivity | Target Selectivity | Half-Life (1mM DTT) | Primary Application |

| Acrylamide | Low (Michael Addition) | High (Cys specific) | > 24 hours | Late-stage clinical TCIs (e.g., Kinase inhibitors). |

| Chloroacetamide | Moderate (Sₙ2) | Moderate-High | ~ 4-6 hours | Proteomics, targeting highly nucleophilic cysteines. |

| Bromoacetamide | High (Sₙ2) | Moderate | < 5 minutes | Modifying buried/less reactive cysteines, library synthesis. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality (the why behind the steps) and built-in validation mechanisms.

Protocol A: Synthesis of 2-Bromo-N-(2,3-dichlorophenyl)acetamide

Objective: Chemoselective acylation of 2,3-dichloroaniline. Causality: 2,3-dichloroaniline is a weak nucleophile due to the strong electron-withdrawing effects of the ortho/meta chlorine atoms. Therefore, a highly reactive acylating agent (bromoacetyl bromide) must be used under strictly controlled conditions.

-

Solvation: Dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM provides a non-nucleophilic, aprotic environment that stabilizes the transition state without competing for the electrophile.

-

Base Addition: Add aqueous K₂CO₃ (biphasic system) or Triethylamine (1.5 eq). Causality: A base is required to scavenge the HBr byproduct; failure to do so results in the protonation of the unreacted aniline, halting the reaction prematurely.

-

Temperature Control: Cool the reaction vessel to 0°C. Causality: The acylation is highly exothermic. Low temperatures suppress the secondary displacement of the α -bromide by the aniline, which would yield undesired dimerized impurities.

-

Addition: Dropwise addition of bromoacetyl bromide (1.1 eq) over 30 minutes.

-

Self-Validation (LC-MS): Quench the reaction with water, extract the organic layer, and analyze via LC-MS. The product is validated by a distinct isotopic pattern: M⁺ (281), M⁺² (283), and M⁺⁴ (285) in a ~3:4:1 ratio, confirming the presence of exactly one bromine and two chlorine atoms.

Protocol B: Covalent Modification of a Target Cysteine (In Vitro Assay)

Objective: Assess the covalent binding efficacy of the bromoacetamide scaffold to a recombinant target protein.

-

Buffer Preparation: Prepare a 10 µM solution of the target protein in 50 mM HEPES buffer (pH 7.4). Causality: HEPES is chosen over Tris because it lacks primary amines, preventing off-target quenching of the bromoacetamide. A pH of 7.4 mimics physiological conditions while ensuring a sufficient fraction of the target cysteine exists in its highly reactive thiolate (S⁻) state.

-

Ligand Incubation: Add 2-bromo-N-(2,3-dichlorophenyl)acetamide (50 µM, 5x molar excess) from a DMSO stock. Causality: DMSO (final concentration <2%) ensures the lipophilic 2,3-dichlorophenyl moiety remains soluble in the aqueous assay.

-

Reaction: Incubate at 37°C for 1 hour.

-

Self-Validation (Intact Mass Spectrometry): Analyze the sample using LC-ESI-TOF. The protocol is self-validating if the deconvoluted mass spectrum shows a complete shift of the native protein mass by exactly +202.9 Da (the mass of the compound minus the leaving HBr). This confirms a 1:1 stoichiometric covalent adduct without off-target poly-alkylation.

References

-

ACS Publications (Journal of Medicinal Chemistry) : Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase.[Link]

-

ACS Publications (Journal of Medicinal Chemistry) : Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus.[Link]

Sources

2-bromo-N-(2,3-dichlorophenyl)acetamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-bromo-N-(2,3-dichlorophenyl)acetamide

Abstract

2-bromo-N-(2,3-dichlorophenyl)acetamide is a member of the N-aryl-alpha-haloacetamide class of compounds, a scaffold known for its potential biological activity. While the specific mechanism of action for this particular molecule is not yet defined in publicly available scientific literature, its structure provides a clear rationale for a hypothesis centered on targeted covalent inhibition. This guide synthesizes information from structurally related compounds and the known chemical reactivity of the bromoacetamide moiety to propose a likely mechanism of action. Furthermore, we present a comprehensive, field-proven experimental workflow for researchers to systematically elucidate and validate the biological targets and cellular effects of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar molecules.

Introduction: Deconstructing the Molecule

2-bromo-N-(2,3-dichlorophenyl)acetamide (CAS 349120-91-8) is a synthetic organic compound characterized by two key structural features:

-

The Electrophilic "Warhead": The 2-bromoacetamide group is a highly reactive electrophile. The carbon atom adjacent to the bromine is susceptible to nucleophilic attack, making this moiety an effective "warhead" for forming permanent covalent bonds with biological macromolecules. This is the cornerstone of its predicted mechanism of action.[1]

-

The Specificity-Determining Moiety: The N-(2,3-dichlorophenyl) group provides the structural framework that will guide the molecule to specific binding pockets on target proteins. The dichlorination pattern influences the compound's lipophilicity, metabolic stability, and the non-covalent interactions (e.g., hydrophobic, van der Waals) that are critical for initial binding and proper orientation of the warhead prior to covalent bond formation.

Given these features, the primary hypothesis is that 2-bromo-N-(2,3-dichlorophenyl)acetamide acts as a targeted covalent inhibitor .

Core Hypothesis: The Mechanism of Covalent Inhibition

Covalent inhibitors offer distinct advantages in drug development, including increased potency and a prolonged duration of action, as they permanently disable their target protein.[1] The mechanism is a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site, driven by interactions dictated by the N-(2,3-dichlorophenyl) moiety.

-

Irreversible Inactivation: Once optimally positioned, the electrophilic bromoacetamide warhead reacts with a nearby nucleophilic amino acid residue (typically cysteine, but also potentially histidine, lysine, or serine), forming a stable covalent bond and rendering the protein non-functional.

The reactivity of the bromoacetyl group makes it an effective tool for this purpose, leading to irreversible inhibition of the target protein.[1]

Caption: General mechanism of targeted covalent inhibition.

Potential Biological Targets & Signaling Pathways

While the specific targets of 2-bromo-N-(2,3-dichlorophenyl)acetamide are unknown, the activities of structurally related N-aryl acetamides provide a logical starting point for investigation.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. They possess highly conserved ATP-binding pockets, often containing a nucleophilic cysteine residue amenable to covalent inhibition.

Histone Deacetylases (HDACs)

Derivatives of 2-bromoacetamide are utilized in the synthesis of potent HDAC inhibitors like Belinostat and Panobinostat.[1] Inhibition of HDACs leads to hyperacetylation of histone and non-histone proteins, which can induce widespread changes in gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Caption: Putative pathway of HDAC inhibition leading to apoptosis.

Inflammatory Pathway Enzymes and Receptors

Structurally related N-aryl acetamides have demonstrated anti-inflammatory properties.[2] Potential targets could include enzymes like cyclooxygenases (COX-1/COX-2) or modulation of signaling pathways that control the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).[2]

Proposed Experimental Workflow for Mechanism of Action Elucidation

For researchers investigating this compound, a systematic, multi-pronged approach is required to identify its target and validate its mechanism. This workflow represents a self-validating system, where each stage provides evidence to support the next.

Caption: Experimental workflow for MoA elucidation.

Protocol 4.1: Target Identification via Affinity-Based Proteomics

This protocol provides a high-level framework. Specific buffer compositions and incubation times must be optimized.

Objective: To identify proteins that covalently bind to 2-bromo-N-(2,3-dichlorophenyl)acetamide in a complex biological sample.

Principle: The compound is used as a probe to "fish" for its binding partners in a cell lysate. Bound proteins are then identified by mass spectrometry.

Methodology:

-

Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.

-

Harvest cells and wash twice with cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

-

Determine protein concentration using a BCA assay.

-

-

Probe Incubation:

-

Aliquot 1 mg of proteome into separate tubes.

-

Test Condition: Add 2-bromo-N-(2,3-dichlorophenyl)acetamide to a final concentration of 10-50 µM.

-

Control Condition: Add a vehicle control (e.g., DMSO).

-

Competition Control: Add a 100-fold excess of a non-reactive analogue of the compound (if available) 1 hour before adding the active compound.

-

Incubate all tubes for 1-2 hours at room temperature or 37°C to allow for covalent binding.

-

-

Enrichment of Bound Proteins (Requires a tagged version of the compound, e.g., with a biotin or alkyne handle for click chemistry):

-

Add streptavidin-coated magnetic beads (for biotin tag) or perform a click reaction followed by affinity purification.

-

Incubate for 1 hour with gentle rotation at 4°C to capture the probe-protein complexes.

-

Wash the beads extensively (3-5 times) with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute bound proteins from the beads using a denaturing buffer (e.g., LDS sample buffer) and heat at 95°C for 10 minutes.

-

Run the eluate briefly on an SDS-PAGE gel (in-gel digest) or perform an in-solution tryptic digest.

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the test condition compared to the control and competition control samples. These are your high-confidence binding candidates.

-

Synthesis Protocol: General Method for N-Aryl-2-bromoacetamides

This protocol is a standard, widely used method for synthesizing the title compound and its analogues.[3]

Reaction: 2,3-dichloroaniline reacts with bromoacetyl bromide in the presence of a base.

Materials:

-

2,3-dichloroaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Triethylamine (1.2 eq) or another suitable base

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Standard laboratory glassware for synthesis under inert atmosphere

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2,3-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acylation: Slowly add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture dropwise. A precipitate may form.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-bromo-N-(2,3-dichlorophenyl)acetamide.

Conclusion

While the precise biological role of 2-bromo-N-(2,3-dichlorophenyl)acetamide remains to be elucidated, its chemical structure strongly implicates it as a targeted covalent inhibitor. By leveraging knowledge from analogous compounds, researchers can form rational hypotheses about its potential targets, including protein kinases, HDACs, and inflammatory enzymes. The experimental workflow detailed in this guide provides a robust framework for identifying the specific molecular target(s), validating engagement in a cellular context, and dissecting the downstream signaling pathways. This systematic approach is crucial for unlocking the therapeutic potential of this and other novel covalent agents.

References

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]

-

2-Bromo-N-(2,3-dichlorophenyl)acetamide 10g. Dana Bioscience. Available at: [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]

-

Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease Pf ROM8 and cation channel Pf CSC1. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Antimicrobial Agents. MDPI. Available at: [Link]

- Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15836854/

-

2,2,2-Tribromo-N-(3-chlorophenyl)acetamide. PMC. Available at: [Link]

-

Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation. MDPI. Available at: [Link]

-

Pharmacological effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (diclofenac Etalhyaluronate, SI-613), a novel sodium hyaluronate derivative chemically linked with diclofenac. ResearchGate. Available at: [Link]

-

Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

2-bromo-N-(2,3-dichlorophenyl)acetamide as an alkylating agent

Title: Precision Electrophiles in Covalent Drug Discovery: A Technical Guide to 2-Bromo-N-(2,3-dichlorophenyl)acetamide

Abstract Covalent drug discovery has experienced a renaissance, driven by the need to target "undruggable" proteins and achieve prolonged pharmacodynamics. At the heart of this paradigm are electrophilic warheads. This whitepaper provides an in-depth technical analysis of 2-bromo-N-(2,3-dichlorophenyl)acetamide (CAS 349120-91-8)[1], a highly reactive alkylating agent. We explore its mechanistic profile, structural rationale, and provide validated protocols for its application in protein alkylation and target engagement assays.

Structural and Mechanistic Profiling

The molecule 2-bromo-N-(2,3-dichlorophenyl)acetamide integrates two critical functional domains: an electrophilic alpha-bromoacetamide "warhead" and a sterically demanding 2,3-dichlorophenyl recognition element.

The Alkylation Mechanism Bromoacetamides are classic alkylating agents that operate via a bimolecular nucleophilic substitution (SN2) mechanism[2]. The highly electronegative bromine atom polarizes the carbon-bromine bond, rendering the alpha-carbon highly electrophilic. When introduced to a biological system, this carbon is susceptible to nucleophilic attack, predominantly by the thiolate anions of cysteine residues within protein binding pockets[2]. The reaction results in the irreversible formation of a stable thioether bond and the expulsion of a bromide ion.

Structural Rationale of the 2,3-Dichlorophenyl Moiety While the bromoacetamide drives the covalent chemistry, the 2,3-dichlorophenyl group dictates the pre-covalent binding affinity ( Kd ). The bulky, electron-withdrawing chlorine atoms at the ortho and meta positions force the aromatic ring out of coplanarity with the amide bond, creating a distinct 3D conformation. This lipophilic motif is adept at occupying deep, hydrophobic pockets, utilizing halogen bonding and π−π stacking to anchor the molecule, thereby increasing the local concentration of the warhead near the target nucleophile.

Two-step kinetic pathway of covalent alkylation by 2-bromo-N-(2,3-dichlorophenyl)acetamide.

Comparative Electrophilicity in Covalent Design

Selecting the appropriate warhead is a delicate balance between reactivity and selectivity. Highly reactive agents risk off-target toxicity, while weakly reactive agents may fail to achieve complete target occupancy[3]. The table below contextualizes the bromoacetamide warhead against other common electrophiles.

| Warhead Type | Leaving Group / Mechanism | Intrinsic Reactivity | Target Selectivity | Primary Application |

| Bromoacetamide | Bromide / Irreversible SN2 | Very High | Cysteine (Thiolates), some Amines | Rapid labeling, Activity-Based Protein Profiling (ABPP), targeting low-nucleophilicity cysteines[2]. |

| Chloroacetamide | Chloride / Irreversible SN2 | Moderate to High | Cysteine (Thiolates) | Targeted Covalent Inhibitors (TCIs) requiring higher stability. |

| Acrylamide | None / Irreversible Michael Addition | Low to Moderate | Highly specific to Cysteine | FDA-approved covalent kinase inhibitors (e.g., Ibrutinib). |

| Fluoroacetamide | Fluoride / Irreversible SN2 | Very Low | Minimal | Generally unreactive under physiological conditions; used in specialized enzymatic activation. |

Experimental Methodologies: Self-Validating Protocols

To harness 2-bromo-N-(2,3-dichlorophenyl)acetamide effectively, researchers must employ rigorous, self-validating experimental designs. The following protocols detail how to measure its kinetics and confirm cellular target engagement.

Protocol A: In Vitro Kinetic Profiling via Intact Protein LC-MS

Objective: Determine the pseudo-first-order inactivation rate ( kobs ) of the alkylating agent against a recombinant target protein. Causality & Validation: By tracking the mass shift of the intact protein over time, we directly observe the covalent adduct formation. A mutant protein lacking the target cysteine (Cys-to-Ser mutation) must be included as a negative control to validate that alkylation is site-specific and not a result of promiscuous surface labeling.

Step-by-Step Workflow:

-

Protein Preparation: Dilute the recombinant wild-type protein and the Cys-to-Ser mutant (control) to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: pH 7.4 ensures a physiological ratio of protonated thiol to the highly reactive thiolate anion.

-

Compound Initiation: Add 2-bromo-N-(2,3-dichlorophenyl)acetamide (dissolved in DMSO) to a final concentration of 20 µM (10x excess to ensure pseudo-first-order kinetics). Keep final DMSO concentration ≤ 1% to prevent protein denaturation.

-

Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 5, 10, 30, 60 minutes), extract a 20 µL aliquot and immediately mix it with 5 µL of 100 mM Dithiothreitol (DTT). Rationale: The massive excess of DTT outcompetes the protein for the remaining unreacted alkylating agent, instantly halting the reaction and freezing the kinetic state.

-

LC-MS Analysis: Inject the quenched samples into a high-resolution LC-MS system (e.g., Q-TOF). Deconvolute the raw spectra to obtain the intact mass.

-

Data Processing: Calculate the ratio of the adducted protein peak (Mass + 203.0 Da, accounting for the covalent addition and loss of Br) to the total protein peak. Plot ln(fraction unreacted) vs. time to extract kobs .

Protocol B: Cellular Target Engagement via Competitive ABPP

Objective: Confirm that 2-bromo-N-(2,3-dichlorophenyl)acetamide penetrates live cells and alkylates its intended target without excessive off-target toxicity[4]. Causality & Validation: This assay relies on competition. If our compound successfully alkylates the target cysteine in live cells, that site becomes "blocked." When cell lysates are subsequently treated with a broad-spectrum fluorescent probe, the target band will show reduced fluorescence. Including a denatured lysate control ensures the probe binding is dependent on native protein conformation.

Step-by-Step Workflow:

-

In Situ Incubation: Treat live cells (e.g., HEK293T) with varying concentrations of the alkylating agent (0.1 µM to 10 µM) for 2 hours at 37°C.

-

Lysis: Wash cells with cold PBS and lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Centrifuge to clear debris.

-

Probe Labeling: Incubate the cleared lysate with 1 µM of a broad-spectrum reactive probe (e.g., Iodoacetamide-Rhodamine) for 1 hour at room temperature. Rationale: The IA-Rhodamine will covalently tag all available, unreacted cysteines.

-

Resolution & Detection: Resolve the proteome via SDS-PAGE. Scan the gel using a fluorescence imager before Coomassie staining.

-

Validation: A successful result yields a dose-dependent decrease in the fluorescence intensity of the specific target protein band, while the broader fluorescent proteome remains largely unchanged, indicating selectivity.

Competitive Activity-Based Protein Profiling (ABPP) workflow for target engagement.

Safety, Handling, and Resistance Mechanisms

As a potent alkylating agent, 2-bromo-N-(2,3-dichlorophenyl)acetamide carries inherent risks of cytotoxicity and genotoxicity, similar to broader classes of alkylating antineoplastic agents[4]. It must be handled in a certified fume hood with appropriate PPE. All waste containing the reactive electrophile must be quenched prior to disposal; a standard protocol involves treating the waste with 1 M NaOH or a concentrated thiol solution (e.g., β -mercaptoethanol) overnight to ensure complete deactivation.

Furthermore, when developing therapeutics based on such warheads, researchers must account for cellular resistance mechanisms. Cells frequently upregulate nucleophilic scavengers, such as glutathione (GSH), or enhance the expression of detoxifying enzymes like glutathione S-transferases (GSTs) and aldehyde dehydrogenases, which can prematurely intercept and neutralize the alkylating agent before it reaches its target[3].

Conclusion

2-Bromo-N-(2,3-dichlorophenyl)acetamide is a highly effective, precision electrophile. By understanding the interplay between the rapid SN2 kinetics of its bromoacetamide warhead and the steric guidance of its dichlorophenyl moiety, researchers can leverage this compound for robust protein labeling, target validation, and the development of next-generation covalent therapeutics. Rigorous adherence to self-validating protocols, such as intact mass MS and competitive ABPP, ensures that the data generated is both accurate and translatable.

References

-

Title: 349120-91-8 | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | ChemScene Source: chemscene.com URL: 1

-

Title: The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide - Benchchem Source: benchchem.com URL: 2

-

Title: Alkylating antineoplastic agent - Wikipedia Source: wikipedia.org URL: 4

-

Title: Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf Source: nih.gov URL: 3

Sources

N-Aryl Bromoacetamides: A Technical Guide to Therapeutic Applications

An In-Depth Technical Guide

Abstract

The N-aryl bromoacetamide scaffold represents a cornerstone in modern medicinal chemistry, primarily recognized for its role as a versatile electrophilic warhead in the design of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and burgeoning therapeutic applications of this chemical class. We will dissect the causality behind its efficacy, detailing its role in modulating critical signaling pathways in oncology, infectious diseases, and neurodegeneration. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of the current therapeutic landscape for these promising molecules.

Introduction: The Bromoacetamide Moiety as a Privileged Electrophile

In the landscape of drug discovery, the pursuit of inhibitors with high potency, prolonged duration of action, and the ability to overcome resistance mechanisms is paramount. Targeted Covalent Inhibitors (TCIs) have emerged as a powerful strategy to achieve these goals.[1] TCIs function by first binding non-covalently to their target protein, followed by the formation of a stable, permanent bond with a nearby nucleophilic amino acid residue, effectively leading to irreversible inhibition.[2][3]

The N-aryl bromoacetamide group has been established as a highly effective electrophilic "warhead" for this purpose.[4] Its utility stems from the electrophilic nature of the carbon atom adjacent to the bromine, which is highly susceptible to nucleophilic attack by residues such as cysteine.[4] This reaction results in the formation of a stable thioether bond, ensuring durable and often irreversible inhibition of the target protein.[2][4] This guide will explore the chemical principles, biological implications, and therapeutic potential unlocked by this versatile chemical entity.

The Core Mechanism: Targeted Covalent Inhibition

The therapeutic efficacy of N-aryl bromoacetamides is fundamentally rooted in their ability to act as covalent inhibitors. The process is a two-step mechanism that combines the specificity of non-covalent binding with the permanence of a covalent bond.

-

Initial Non-Covalent Binding (Reversible): The inhibitor first docks into the target protein's binding site, guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The affinity of this initial binding is defined by the inhibition constant (Ki).[2]

-

Covalent Bond Formation (Irreversible): Once optimally positioned, the electrophilic bromoacetamide warhead reacts with a proximate nucleophilic amino acid residue, most commonly a cysteine. This forms a stable covalent adduct, leading to irreversible inactivation of the protein.[2][3]

The key advantage of this approach is that it can achieve sustained target inhibition that outlasts the pharmacokinetic profile of the drug itself, as the biological effect is tied to the re-synthesis rate of the target protein rather than the drug's concentration.[2]

Figure 1: General mechanism of targeted covalent inhibition by an N-aryl bromoacetamide.

Synthetic Strategies

The synthesis of N-aryl bromoacetamides is generally straightforward, making this class of compounds highly accessible for research and development. The most common method involves the acylation of a primary or secondary aromatic amine with bromoacetyl bromide or bromoacetyl chloride.[5]

Experimental Protocol 1: General Synthesis of N-Aryl Bromoacetamides

This protocol outlines a representative method for synthesizing an N-aryl bromoacetamide from a substituted aniline.

Materials:

-

Substituted Aniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: While stirring vigorously, add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution. The dropwise addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and then with brine.

-

Drying: Dry the isolated organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl bromoacetamide.

Therapeutic Applications & Target Pathways

The versatility of the N-aryl bromoacetamide scaffold has led to its exploration across multiple therapeutic areas.

Anticancer Activity

This is the most extensively studied application. These compounds have demonstrated broad-spectrum anticancer activity by targeting various signaling pathways critical for tumor growth and survival.[6][7][8]

Key Molecular Targets and Pathways:

-

Receptor Tyrosine Kinases (RTKs): A series of novel coumarin-3-(N-aryl)carboxamides (a related class) were found to specifically inhibit the growth of cancer cells with high ErbB-2 expression. They function by inhibiting ErbB-2 phosphorylation, which subsequently down-regulates the proliferative ERK1 MAP kinase pathway.[9]

-

Tubulin Polymerization: Certain 1,2,4-triazole analogs bearing a bromo-phenyl group demonstrated significant anticancer activity, with molecular docking studies suggesting inhibition of tubulin polymerization as a primary mechanism of action.[7]

-

Induction of Apoptosis via ROS: Some N-aryl indolylsulfoximines and bromophenol hybrids have been shown to increase endogenous levels of Reactive Oxygen Species (ROS), leading to apoptosis through p53 and c-jun activation and mitochondrial dysfunction.[10][11]

The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways are central to cancer cell proliferation and survival and represent key targets for therapeutic intervention.[12][13][14] Covalent inhibitors can offer a durable blockade of kinases within these cascades.

Figure 2: Simplified oncogenic signaling pathways (e.g., ErbB-2/ERK) susceptible to inhibition.

Table 1: Selected N-Aryl Bromoacetamide Derivatives and Their In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | % Growth Inhibition | 41.25% at 10 µM | [7] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal Cancer) | % Growth Inhibition | 30.14% at 10 µM | [7] |

| N-aryl-2-(5-aryltetrazol-2-yl)acetamide (Compound 6) | PC-3 (Prostate Cancer) | Growth Percent (GP) | 34.42% at 10 µM | [8] |

| N-aryl-2-(5-aryltetrazol-2-yl)acetamide (Compound 8) | CCRF-CEM (Leukemia) | Growth Percent (GP) | 39.32% at 10 µM | [8] |

| N-aryl indolylsulfoximine (11l) | 22Rv1 (Prostate Cancer) | IC₅₀ | 1.7 µM | [11] |

| N-aryl indolylsulfoximine (11l) | MCF7 (Breast Cancer) | IC₅₀ | 8.2 µM | [11] |

Antimicrobial & Antimalarial Activity

The scaffold is also a promising starting point for developing agents against infectious diseases.

-

Antibacterial Agents: N-Aryl mercaptoacetamides (a closely related class where bromine is replaced by a thiol) act as multi-target inhibitors against metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. By inhibiting MBLs, they can restore the activity of carbapenem antibiotics against resistant bacteria.[15]

-

Antimalarial Agents: A phenotypic screen identified the N-aryl acetamide class as an inhibitor of P. falciparum development.[16] Genetic studies revealed that these compounds are susceptible to mutations in rhomboid protease 8 (ROM8) and a putative cation channel (CSC1), suggesting these are the molecular targets.[16][17]

-

Antimycobacterial Agents: Nα-aroyl-N-aryl-phenylalanine amides, which contain the core acetamide structure, have shown potent activity against non-tuberculous mycobacteria by inhibiting the bacterial RNA polymerase.[18]

Potential in Neurodegenerative Diseases

While less developed, in silico studies suggest a potential role for N-aryl acetamides as inhibitors of enzymes implicated in neurodegenerative diseases. Molecular docking studies have evaluated their potential to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key targets in the treatment of diseases like Alzheimer's and Parkinson's.[19] This remains an exploratory but promising avenue for future research.

In Vitro Evaluation: Methodologies

Validating the therapeutic potential of newly synthesized N-aryl bromoacetamides requires robust in vitro assays.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for determining the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on cancer cell proliferation.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds (N-aryl bromoacetamides) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Figure 3: A representative workflow for the discovery and development of N-aryl bromoacetamide inhibitors.

Conclusion and Future Directions

N-aryl bromoacetamides represent a powerful and adaptable chemical class with significant therapeutic potential. Their strength lies in the straightforward chemistry and the robust, well-understood mechanism of targeted covalent inhibition. The demonstrated efficacy in preclinical models of cancer and infectious diseases validates this scaffold as a high-value starting point for drug discovery programs.

Future research should focus on enhancing the selectivity of these covalent inhibitors to minimize potential off-target effects.[20] The exploration of reversible covalent interactions and the application of this warhead to "undruggable" protein targets, such as those with shallow binding pockets, are exciting frontiers.[20] As our understanding of disease-specific signaling pathways deepens, the rational design of next-generation N-aryl bromoacetamide inhibitors will undoubtedly yield novel and effective therapeutics for a range of challenging diseases.

References

-

Matteson DR, et al. (1988). Modification of K channel inactivation by papain and N-bromoacetamide. Biophys J., 53(4):641-645. [Link]

-

Kany AM, et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. MedChemComm, 12(7):1335-1344. [Link]

-

Chem-Impex. N-Bromoacetamide. Product Information. [Link]

-

Molbase. Synthesis of N,N-diallyl-α-bromoacetamide. Molbase Synthesis Protocols. [Link]

-

Park, C. H., & Fuchs, P. L. (1993). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society. [Link]

-

Fantinati, A., et al. Preparation of N‐aryl‐2‐bromoacetamides. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103221. [Link]

-

Sreenivasa, S., et al. (2016). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1493–1498. [Link]

-

Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. [Link]

- Google Patents. (2009). Method for synthesizing bromoacetamide. CN101550090B.

-

Zhao, Z., & Liu, Q. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(11), 1866–1889. [Link]

-

ResearchGate. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. [Link]

-

Wikipedia. Targeted covalent inhibitors. [Link]

-

Medicines for Malaria Venture. (2025). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. [Link]

-

Domainex. Covalent inhibitor drug discovery. [Link]

-

bioRxiv. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. [Link]

-

Wang, L., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(12), 3127. [Link]

-

Gao, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

-

UC Riverside News. (2025). New light-sensitive chemicals show promise for treating aggressive breast cancers. [Link]

-

RSC Publishing. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. [Link]

-

Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]

-

Malik, M., et al. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Bioorganic & Medicinal Chemistry, 93, 117459. [Link]

-

Al-Warhi, T., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7579. [Link]

-

Raju, B., et al. (2005). Novel coumarin-3-(N-aryl)carboxamides arrest breast cancer cell growth by inhibiting ErbB-2 and ERK1. Bioorganic & Medicinal Chemistry, 13(9), 3141-3147. [Link]

-

Kühn, J., et al. (2024). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. Antibiotics, 13(2), 170. [Link]

-

Chinthakindi, P. K., et al. (2017). Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers. RSC Advances, 7(5), 2531–2543. [Link]

-

Unika Repository. (2022). Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. [Link]

-

Salehi, B., et al. (2022). A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer. Cancers, 14(11), 2633. [Link]

-

Pharmacy Times. (2025). Researchers Identify Key Signaling Pathway Disruptions Driving Breast Cancer Treatment Resistance. [Link]

-

Hanafy, N. A. N. (2017). Encapsulation of cancer signalling pathway inhibitors as a protective way for healthy cells. Journal of Biotechnology, 255, S26. [Link]

-

Correia, I., et al. (2010). Novel antitumor DNA monoalkylating agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(13), 3923-3925. [Link]

-

Gorrod, J. W. (1971). The deacetylation of N-arylacetamides in vitro. Biochemical Journal, 121(4), 10P-11P. [Link]

Sources

- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Crystal structures of three N-aryl-2,2,2-tribromoacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel coumarin-3-(N-aryl)carboxamides arrest breast cancer cell growth by inhibiting ErbB-2 and ERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.unika.ac.id [repository.unika.ac.id]

- 13. mdpi.com [mdpi.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 | Medicines for Malaria Venture [mmv.org]

- 17. Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1 | bioRxiv [biorxiv.org]

- 18. Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

Literature Review & Technical Guide: 2-Bromo-N-(2,3-dichlorophenyl)acetamide

Executive Summary

2-Bromo-N-(2,3-dichlorophenyl)acetamide (CAS: 349120-91-8) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, agrochemical development, and complex organic synthesis[1]. As a prominent member of the α-bromoacetamide class, it serves as a critical intermediate for generating diverse chemical libraries. This whitepaper provides an in-depth mechanistic analysis of its reactivity, self-validating experimental protocols for its synthesis, and its advanced applications as a covalent warhead and alkylating agent in drug discovery[2].

Physicochemical Profile & Structural Causality

The utility of 2-bromo-N-(2,3-dichlorophenyl)acetamide is fundamentally driven by the synergistic electronic effects of its functional groups. The adjacent amide carbonyl significantly lowers the energy of the C-Br σ* lowest unoccupied molecular orbital (LUMO), rendering the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism[2]. Furthermore, the 2,3-dichlorophenyl moiety exerts a strong inductive electron-withdrawing effect (-I). This modulates the electron density of the amide nitrogen, subtly influencing the conformational dynamics of the molecule and further enhancing the electrophilicity of the α-carbon compared to un-substituted N-phenylacetamides.

Quantitative Chemical Data

To facilitate experimental planning, the foundational physicochemical properties of the compound are summarized below[1].

| Property | Value |

| Chemical Name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide |

| CAS Registry Number | 349120-91-8 |

| Molecular Formula | C₈H₆BrCl₂NO |

| Molecular Weight | 282.95 g/mol |

| SMILES String | BrCC(NC1=CC=CC(Cl)=C1Cl)=O |

| Commercial Purity | ≥97% |

| Storage Conditions | Sealed in dry environment, 2–8 °C |

Synthesis Methodology: Amine Acylation

The standard, high-yield methodology for synthesizing N-aryl-2-bromoacetamides relies on the direct acylation of the corresponding aniline derivative with a bromoacetyl halide[3]. The following protocol details the synthesis of 2-bromo-N-(2,3-dichlorophenyl)acetamide, engineered to control reaction kinetics and mitigate poly-acylation side reactions.

Protocol 1: Synthesis of 2-bromo-N-(2,3-dichlorophenyl)acetamide

-

Preparation: Dissolve 1.0 equivalent of 2,3-dichloroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the acyl halide.

-

Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the stirring solution.

-

Causality: The base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, HBr would protonate the unreacted 2,3-dichloroaniline, rendering it non-nucleophilic and prematurely halting the reaction[4].

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature strictly to 0–5 °C.

-

Causality: Acylation with bromoacetyl bromide is highly exothermic. Low temperatures suppress this exotherm, preventing the degradation of the highly reactive bromoacetyl bromide and minimizing the formation of di-alkylated byproducts[2].

-

-

Acylation: Slowly add 1.2 equivalents of bromoacetyl bromide dropwise over 15–30 minutes[4].

-

Propagation & Validation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath to allow warming to room temperature. Stir for an additional 2–4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the aniline spot confirms completion[3].

-

Work-up: Quench the reaction with distilled water. Separate the organic DCM layer, wash consecutively with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be recrystallized from ethanol to yield the pure product.

Fig 1: Synthesis of 2-bromo-N-(2,3-dichlorophenyl)acetamide via amine acylation.

Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)